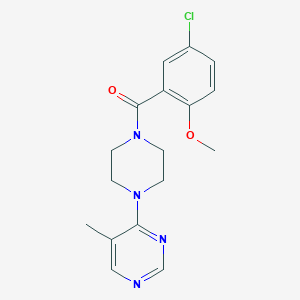

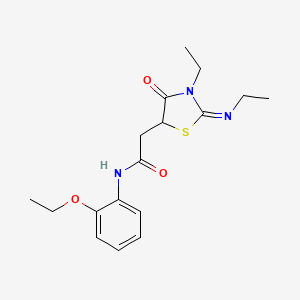

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

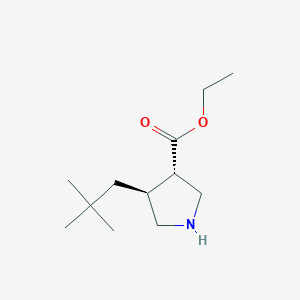

“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group and a N-methyl amine group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound, and an amine group, which is a basic functional group that contains a nitrogen atom with a lone pair .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group can participate in reactions like alkylation, acylation, and condensation. The pyrazole ring, being an aromatic compound, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic pyrazole ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Characterization

Research has demonstrated the synthesis and characterization of pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents. Studies have shown that the structural configuration of these compounds, including their crystallography, plays a crucial role in their biological activity, suggesting a link between molecular geometry and pharmacophore sites for therapeutic applications (Titi et al., 2020).

Biological Activity

Pyrazole derivatives have been identified for their biological activities, including the potential for anticancer properties. Research into the synthesis and transformations of these compounds has led to insights into how modifications in their structure could enhance their biological efficacy, making them candidates for further drug development (El’chaninov et al., 2018).

Corrosion Inhibition

The application of pyrazole derivatives in the field of corrosion inhibition, particularly for steel, highlights their potential in industrial applications. Their effectiveness as corrosion inhibitors has been attributed to their ability to form protective layers on metal surfaces, suggesting their utility in prolonging the lifespan of metal structures in corrosive environments (Ansari et al., 2016).

Material Science

In material science, the structural and electronic properties of pyrazole derivatives have been explored to understand their interactions at the molecular level. Studies focusing on the intramolecular hydrogen bonding of these compounds provide insights into their stability and reactivity, which are critical for designing materials with specific properties (Szlachcic et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, future research could focus on making its synthesis more efficient or finding new uses for it .

Eigenschaften

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-17(11-14-7-8-16-18(14)2)15-9-12-5-3-4-6-13(12)10-15/h3-8,15H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZJFXRBPHTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

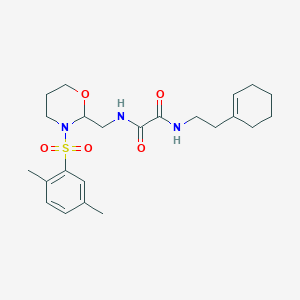

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)

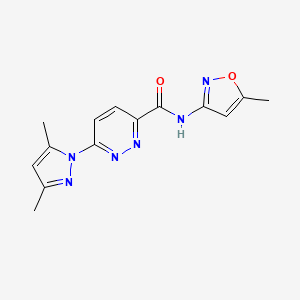

![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)

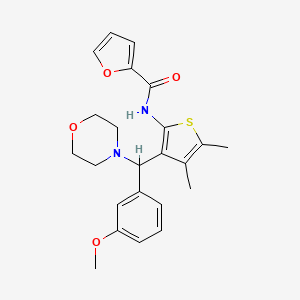

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)